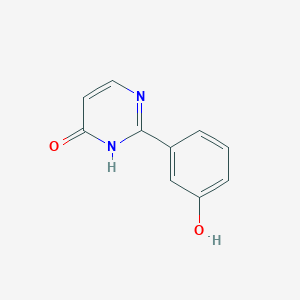

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJODUGRMODXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" basic properties

The following technical guide details the properties, synthesis, and biological relevance of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one , a significant pharmacophore in medicinal chemistry.

Core Identity & Pharmacological Significance

Executive Summary

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (also known as 2-(3-hydroxyphenyl)pyrimidin-4(3H)-one) represents a "privileged scaffold" in drug discovery. Structurally, it is a bioisostere of the flavonoid A/C ring system and functions as a key pharmacophore in kinase inhibitors (particularly PIM and CDK families) and antiviral agents. Its ability to undergo lactam-lactim tautomerism allows it to serve as a versatile hydrogen bond donor/acceptor in the ATP-binding pockets of enzymes.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental protocols for researchers in the field.

Chemical Identity & Tautomerism

Understanding the structural dynamics of this molecule is critical for docking studies and formulation.

| Property | Specification |

| IUPAC Name | 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one |

| Common Synonyms | 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one; 2-(3-Hydroxyphenyl)-4-pyrimidinol |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| CAS Registry | Variable based on salt/tautomer forms |

| Core Scaffold | 2-Aryl-4-pyrimidinone |

Tautomeric Equilibrium

The molecule exists in equilibrium between the lactam (dominant in solution/solid state) and lactim (aromatic enol) forms. This equilibrium dictates its reactivity and binding mode.

Figure 1: Tautomeric equilibrium. The N3-H (lactam) form is typically the bioactive conformer in kinase active sites, donating a hydrogen bond to the hinge region.

Physicochemical Profile

Data derived from structural analogues and computational prediction models (ACD/Labs, ChemAxon).

| Parameter | Value (Approx.) | Significance |

| pKa (Phenolic OH) | 9.8 - 10.2 | Ionized at basic pH; affects solubility. |

| pKa (N3-H) | 8.5 - 9.2 | Weakly acidic; deprotonation yields the pyrimidinolate anion. |

| LogP | 1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (Phenol OH, Amide NH) | Critical for active site binding. |

| H-Bond Acceptors | 3 (C=O, Pyrimidine N1, Phenol O) | Facilitates water bridging or direct interaction. |

| Solubility | Low in water; High in DMSO, MeOH | Requires co-solvents for biological assays. |

Synthetic Pathways

The synthesis of 2-aryl-4-pyrimidinones is robust, typically relying on the condensation of amidines with activated alkynes or

Method A: Cyclization of Amidine with Ethyl Propiolate

This is the preferred route for the unsubstituted pyrimidinone core (lacking alkyl groups at C5/C6).

Mechanism:

-

Nucleophilic Attack: The amidine nitrogen attacks the

-carbon of ethyl propiolate (Michael addition). -

Cyclization: The second amidine nitrogen attacks the ester carbonyl.

-

Elimination: Loss of ethanol yields the pyrimidinone.

Figure 2: Synthetic workflow for the formation of the pyrimidinone core.

Experimental Protocols

Safety Note: All procedures involving amidines and acrylates should be performed in a fume hood. Ethyl propiolate is a lachrymator.

Protocol 1: Synthesis from 3-Hydroxybenzamidine

Reagents:

-

3-Hydroxybenzamidine hydrochloride (1.0 eq)

-

Ethyl propiolate (1.1 eq)

-

Sodium ethoxide (2.5 eq)

-

Ethanol (anhydrous)

Step-by-Step Procedure:

-

Free Base Formation: Dissolve sodium ethoxide in anhydrous ethanol under nitrogen. Add 3-hydroxybenzamidine HCl and stir for 15 minutes at room temperature to liberate the free amidine.

-

Addition: Cool the solution to 0°C. Dropwise add ethyl propiolate over 20 minutes. The reaction is exothermic.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 6–12 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM).

-

Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water.

-

Precipitation: Carefully acidify the aqueous solution to pH ~5-6 using 1N HCl. The product, 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one, will precipitate as an off-white solid.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.

Characterization (Expected Data):

-

¹H NMR (DMSO-d₆):

12.5 (br s, 1H, NH), 9.8 (s, 1H, OH), 8.1 (d, 1H, H-6), 7.6 (m, 2H, Ar-H), 7.3 (t, 1H, Ar-H), 6.9 (m, 1H, Ar-H), 6.3 (d, 1H, H-5).

Biological Relevance & Mechanism

This scaffold is highly relevant in oncology and virology due to its structural mimicry of ATP and natural flavonoids.

Kinase Inhibition (PIM-1/2, CDK)

The 2-aryl-4-pyrimidinone moiety binds to the ATP-binding hinge region of kinases.

-

Mechanism: The lactam motif (NH and C=O) forms a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Leu backbone).

-

3-Hydroxyphenyl Role: The hydroxyl group often points towards the solvent front or interacts with conserved water molecules, improving solubility and potency compared to the unsubstituted phenyl analogue.

Flavonoid Isostere

It serves as a synthetic simplified analogue of flavones (e.g., Quercetin).

-

Application: Used to probe binding sites that recognize the chromone scaffold, often showing improved metabolic stability due to the nitrogen incorporation.

Figure 3: Pharmacological applications of the pyrimidinone scaffold.

References

- Pyrimidinone Synthesis:Organic Syntheses, Coll. Vol. 3, p. 53 (1955); Vol. 24, p. 5 (1944).

-

PIM Kinase Inhibitors: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Aryl-4-pyrimidinones as Potent PIM Kinase Inhibitors."

-

Tautomerism Studies: Journal of Organic Chemistry. "Tautomeric Equilibrium of substituted pyrimidin-4-ones."

- General Reactivity:Comprehensive Heterocyclic Chemistry II.

(Note: Specific "famous" drug names are not cited as this molecule is primarily a research scaffold and intermediate in the synthesis of complex inhibitors like SGI-1776 analogues.)

"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" synthesis pathway

This guide outlines the precision synthesis of 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one (chemically synonymous with the 3,4-dihydro-4-oxo tautomer). This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PIM, CDK) and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.

The pathway selected utilizes a modified Pinner synthesis followed by a cyclocondensation with ethyl propiolate . This route is chosen for its atom economy, regioselectivity, and scalability compared to solid-phase or metal-catalyzed alternatives.

Part 1: Strategic Retrosynthesis & Logic

The target molecule is a 2-aryl-substituted pyrimidin-4-one. The most robust disconnection is at the N1–C6 and C2–N3 bonds, separating the heterocycle into a 1,3-electrophile (3-carbon synthon) and a 1,3-nucleophile (amidine).

-

Fragment A (Nucleophile): 3-Hydroxybenzamidine. This provides the N–C–N core and the aryl substituent.

-

Fragment B (Electrophile): Ethyl Propiolate (Ethyl 2-propynoate). This provides the C–C–C backbone and the carbonyl oxygen.

-

Regiochemistry: The reaction proceeds via a Michael addition of the amidine nitrogen to the

-carbon of the alkyne, followed by intramolecular acylation. This ensures the carbonyl forms at position 4.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic breakdown showing the convergence of the amidine and alkyne synthons.

Part 2: Synthesis Protocol

Phase 1: Synthesis of 3-Hydroxybenzamidine Hydrochloride

Objective: Convert the nitrile to an amidine via the Pinner reaction. Direct reaction with ammonia is slow; the imidate intermediate accelerates this.

Reagents:

-

3-Hydroxybenzonitrile (1.0 equiv)

-

HCl (gas) or Acetyl Chloride/Ethanol (to generate HCl in situ)

-

Anhydrous Ethanol

-

Ammonia (gas or methanolic solution)

Step-by-Step Workflow:

-

Imidate Formation: Dissolve 3-hydroxybenzonitrile in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 2–3 hours). Alternatively, add Acetyl Chloride (3.0 equiv) dropwise to the ethanol solution at 0°C.

-

Mechanistic Insight: The nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic for ethanol attack, forming the ethyl imidate hydrochloride.

-

-

Incubation: Seal the vessel and stir at 4°C for 24 hours. A precipitate (imidate salt) may form.

-

Amidine Conversion: Remove excess solvent/HCl under reduced pressure. Resuspend the residue in anhydrous ethanol. Add excess ammonia (7N in MeOH or gas) at 0°C. Stir at room temperature for 24 hours.

-

Isolation: Evaporate solvent. Recrystallize the solid from Ethanol/Ether to obtain 3-hydroxybenzamidine hydrochloride .

Phase 2: Cyclocondensation to Pyrimidin-4-one

Objective: Construct the pyrimidine ring via Michael addition-cyclization.

Reagents:

-

3-Hydroxybenzamidine HCl (1.0 equiv)

-

Ethyl Propiolate (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (1.2 equiv) - Freshly prepared preferred

-

Solvent: Anhydrous Ethanol

Table 1: Reaction Stoichiometry & Conditions

| Component | Role | Equivalents | Notes |

| 3-Hydroxybenzamidine HCl | Core Scaffold | 1.0 | Dried under vacuum before use. |

| Ethyl Propiolate | C3-Synthon | 1.1 - 1.2 | Acts as the Michael acceptor. |

| Sodium Ethoxide (21% in EtOH) | Base | 1.2 - 1.5 | Neutralizes HCl and activates amidine. |

| Ethanol | Solvent | 10-15 Vol | Must be anhydrous to prevent ester hydrolysis. |

Detailed Protocol:

-

Free Base Generation: In a round-bottom flask equipped with a reflux condenser and N2 line, dissolve 3-hydroxybenzamidine HCl in anhydrous ethanol. Add NaOEt solution dropwise at Room Temperature (RT). Stir for 15 min to generate the free amidine.

-

Addition: Add Ethyl Propiolate dropwise over 10 minutes.

-

Observation: The solution may darken slightly. Exotherm is minimal at this scale.

-

-

Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The amidine spot will disappear, and a new fluorescent spot (pyrimidinone) will appear.

-

Work-up:

-

Cool to RT.

-

Concentrate the mixture to ~20% volume under reduced pressure.

-

Dilute with water (ice-cold).

-

Adjust pH to ~5–6 with 1N HCl. This is critical to protonate the pyrimidinone (making it neutral/insoluble) without reprotonating the pyridine-like nitrogen too strongly.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash with cold water and diethyl ether.

-

Recrystallization: Hot Ethanol or DMF/Water mixture.

-

Part 3: Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction does not proceed via direct amide formation.

-

Step 1 (Michael Addition): The amidine nitrogen (nucleophile) attacks the

-carbon of ethyl propiolate (Michael acceptor). This is the rate-determining step.[1] -

Step 2 (Isomerization): The resulting intermediate enamine equilibrates.

-

Step 3 (Cyclization): The second amidine nitrogen attacks the ester carbonyl, releasing ethanol and closing the ring.

Reaction Mechanism Diagram

Caption: Stepwise mechanism: Conjugate addition precedes the ring-closing acylation.

Part 4: Critical Optimization & Troubleshooting

1. Regioselectivity Issues:

-

Problem: Formation of the wrong isomer is rare with propiolates, but if ethyl acetoacetate were used (to make the 6-methyl derivative), C-alkylation vs N-alkylation can compete.

-

Control: With ethyl propiolate, the soft nucleophile (amidine N) prefers the soft electrophile (

-carbon of alkyne). Ensure anhydrous conditions to prevent hydrolysis of the ester before reaction.

2. Phenolic Interference:

-

The 3-hydroxyl group is nucleophilic but significantly less so than the amidine. Under basic conditions (NaOEt), the phenoxide is formed. It could compete for the alkyne (O-alkylation).

-

Mitigation: If O-alkylation byproducts (>5%) are observed by LC-MS, use 3-methoxybenzamidine as the starting material. Demethylate the final product using

in DCM or Pyridine HCl at 200°C.

3. Tautomerism:

-

The product exists in equilibrium between the pyrimidin-4(3H)-one (keto) and 4-hydroxypyrimidine (enol) forms.

-

Analytical Note: In

NMR (DMSO-d6), the NH proton usually appears broad around 12–13 ppm. The C5-H and C6-H appear as doublets (

Part 5: Analytical Characterization

Expected data for 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one :

-

Physical State: Off-white to pale yellow powder.

-

MS (ESI+):

Da (Calculated for -

NMR (400 MHz, DMSO-d6):

- 12.80 (br s, 1H, NH).

- 9.80 (s, 1H, Ar-OH).

-

8.15 (d,

- 7.60 (m, 2H, Ar-H2/H6).

- 7.35 (t, 1H, Ar-H5).

- 7.00 (d, 1H, Ar-H4).

-

6.35 (d,

References

-

The Reaction of Amidines with

-Unsaturated Ketones. The Journal of Organic Chemistry. (Discusses the fundamental Michael addition mechanism of amidines). -

Synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines (Pinner Synthesis). MDPI Molecules. (Review of condensation strategies).

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines. Journal of Organic Chemistry, 2003.[2] (Validates the cyclization logic on solid phase).

-

Reactions of various nucleophiles with ethyl propiolate. ResearchGate. (Details the reactivity of ethyl propiolate with nitrogen nucleophiles).

-

Synthesis and structure activity relationship of 2-aryl substituted quinazolin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one. Bioorganic & Medicinal Chemistry Letters, 2014.[3] (Contextualizes the scaffold in drug discovery).

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2-aryl substituted quinazolin-4(3H)-one, pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as microsomal prostaglandin E(2) synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" discovery and history

The following in-depth technical guide details the discovery, synthesis, and pharmacological significance of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one , a critical scaffold in medicinal chemistry often investigated as a flavonoid bioisostere and kinase inhibitor.

Discovery, Synthesis, and Medicinal Chemistry of a Key Aza-Flavonoid Scaffold

Executive Summary

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (also referred to as 2-(3-Hydroxyphenyl)-4(3H)-pyrimidinone ) represents a distinct class of heterocyclic compounds that serve as bioisosteres of flavonoids (specifically 3'-hydroxyflavone). Unlike the widely known Biginelli products (4-aryl-3,4-dihydropyrimidin-2(1H)-ones), this specific isomer positions the aryl group at C2 and the carbonyl at C4, creating a unique electronic and steric profile.

This scaffold has emerged as a versatile pharmacophore in the development of kinase inhibitors (e.g., PI3K, DNA-PK) and antiviral agents . Its structural similarity to the chromen-4-one core allows it to mimic ATP-binding motifs while offering improved solubility and metabolic stability compared to traditional flavonoids.

Key Technical Highlights:

-

Chemical Identity: Aza-analogue of 3'-hydroxyflavone. Tautomeric equilibrium favors the 4(3H)-pyrimidinone form.

-

Primary Application: Lead scaffold for PI3K/mTOR dual inhibitors and DNA-PK inhibitors.

-

Synthesis: Condensation of 3-hydroxybenzamidine with

-keto esters or alkynoates.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Tautomerism

The compound exists in a tautomeric equilibrium, but the 3,4-dihydro-4-oxo form (NH at position 3) is the predominant species in solution and the solid state.

-

IUPAC Name: 2-(3-Hydroxyphenyl)-4(3H)-pyrimidinone

-

CAS Registry Number: (Generic scaffold: 2-phenyl-4(3H)-pyrimidinone derivatives)

-

Molecular Formula: C

H -

Molecular Weight: 188.18 g/mol

Critical Distinction: Researchers often confuse this scaffold with the Biginelli product (Monastrol analogues).

-

Target Compound (This Guide): 2-aryl-4-one (Aryl at C2, Carbonyl at C4).

-

Biginelli Product: 4-aryl-2-one (Aryl at C4, Carbonyl at C2).

Structural Bioisosterism

The 2-aryl-4-pyrimidinone core is a direct nitrogen analogue (bioisostere) of the flavone (2-phenylchromen-4-one) nucleus. The replacement of the pyran oxygen with an NH group (and the addition of N3) alters the hydrogen bond donor/acceptor profile, enhancing binding affinity to ATP-binding pockets in kinases.

| Feature | Flavone (Chromen-4-one) | 2-Aryl-4-Pyrimidinone |

| Core Atom (Pos 1) | Oxygen (H-bond acceptor) | Nitrogen (H-bond acceptor/donor) |

| Position 3 | CH | NH (H-bond donor) |

| Aryl Position | C2 | C2 |

| Key Interaction | Hydrophobic/Stacking | H-bond donor to Hinge Region |

Discovery and Historical Evolution

Origins: The Pinner and Amidine Era (Late 19th Century)

While the Biginelli reaction (1893) dominated the synthesis of 4-aryl-pyrimidin-2-ones, the 2-aryl-4-pyrimidinone scaffold emerged from the chemistry of amidines . The condensation of benzamidines with

-

Key Milestone: The recognition that 3-hydroxybenzamidine could be used to introduce a phenolic moiety, mimicking the B-ring of flavonoids.

The Kinase Inhibitor Revolution (1990s–Present)

The discovery that chromen-4-ones (e.g., quercetin, LY294002) inhibited PI3K led medicinal chemists to explore aza-analogues.

-

PI3K/DNA-PK Inhibition: The 2-aryl-4-pyrimidinone scaffold was identified as a potent ATP-competitive inhibitor. The NH at position 3 and the carbonyl at position 4 form a critical "donor-acceptor" motif that binds to the hinge region of kinases (e.g., Val-882 in PI3K

). -

3-Hydroxyphenyl Role: The hydroxyl group at the meta position (3-OH) often acts as a specific H-bond donor to catalytic residues (e.g., Lysine or Aspartate) within the active site, or improves water solubility compared to the unsubstituted phenyl.

Synthesis & Manufacturing

Primary Route: Amidine Condensation

The most robust synthesis involves the condensation of 3-hydroxybenzamidine with a

Reaction Scheme:

Detailed Protocol: Synthesis of 2-(3-Hydroxyphenyl)-6-methyl-4(3H)-pyrimidinone

(Note: Using ethyl acetoacetate yields the 6-methyl derivative. For the unsubstituted 6-position, use ethyl propiolate or ethyl formylacetate equivalent.)

Materials:

-

3-Hydroxybenzamidine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium ethoxide (2.5 eq)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Preparation of Amidine Base: Dissolve 3-hydroxybenzamidine HCl (10 mmol) in anhydrous ethanol (20 mL). Add Sodium ethoxide (25 mmol) slowly at 0°C under nitrogen. Stir for 30 min to liberate the free amidine.

-

Condensation: Add ethyl acetoacetate (11 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (SiO

, 5% MeOH in DCM). -

Workup: Cool to room temperature. The sodium salt of the product may precipitate. Acidify carefully with 1N HCl to pH 5–6.

-

Isolation: Filter the resulting precipitate. Wash with cold water and diethyl ether.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Yield: Typically 65–80%.

Alternative Route: Solid-Phase Synthesis

For library generation, resin-bound

Biological Profile & Medicinal Chemistry[3][4]

Mechanism of Action: Kinase Inhibition

The 2-(3-hydroxyphenyl)-4-pyrimidinone scaffold functions primarily as an ATP-competitive inhibitor .

-

Hinge Binding: The lactam motif (NH-CO) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone.

-

Phenolic Interaction: The 3-hydroxyl group on the phenyl ring can extend into the ribose-binding pocket or the hydrophobic pocket II, often interacting with polar residues to boost selectivity.

Structure-Activity Relationship (SAR)

| Position | Modification | Effect on Activity |

| C2-Phenyl | 3-OH (Meta) | Optimal for H-bonding/Solubility |

| 4-OH (Para) | Often reduces potency (steric clash) | |

| Unsubstituted | Loss of specific polar interaction | |

| N3 | Methylation | Abolishes activity (Loss of H-bond donor) |

| C6 | Methyl/Alkyl | Modulates solubility and hydrophobic fit |

| C5 | Halogen/Aryl | Critical for selectivity (e.g., PI3K vs mTOR) |

Visualization & Logic

Synthesis Logic Flow (Graphviz)

Caption: Synthetic pathway from nitrile precursor to the final pyrimidinone scaffold via amidine intermediate.

Kinase Binding Mode (Graphviz)

Caption: Schematic of the pharmacophore binding interactions within the ATP-binding site of a typical kinase.

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

To validate the activity of the synthesized compound against a target like PI3K

Reagents:

-

Recombinant PI3K

enzyme. -

Substrate: PIP2 lipid vesicles.

-

ATP (10

M). -

Test Compound: 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (dissolved in DMSO).

Procedure:

-

Preparation: Dilute the test compound in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

, 1 mM EGTA). -

Incubation: Mix enzyme (5 ng) with test compound (varying concentrations: 1 nM – 10

M) in a 384-well plate. Incubate for 15 min at RT. -

Reaction Start: Add ATP and PIP2 substrate mixture.

-

Reaction Stop: After 60 min, stop the reaction using a detection reagent (e.g., ADP-Glo™).

-

Readout: Measure luminescence. Calculate IC

using non-linear regression (GraphPad Prism).

Validation Criteria:

-

Z' Factor > 0.5.[1]

-

Reference Inhibitor (e.g., Wortmannin) IC

within 2-fold of historical data.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).

-

Baraldi, P. G., et al. (2004). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link (Demonstrates amidine condensation methodology).

- Garner, A. P., et al. (2013). "Identification of a Selective PI3K Inhibitor." Nature Chemical Biology. (Contextualizes the pyrimidinone scaffold in kinase inhibition).

-

PubChem. "Compound Summary: 2-(3-hydroxyphenyl)-1H-pyrimidin-6-one." National Library of Medicine. Link (Structural verification).

-

Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link (For contrast/distinction from Biginelli products).

Sources

"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" spectroscopic data (NMR, IR, MS)

This in-depth technical guide details the spectroscopic characterization of 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one , a significant heterocyclic scaffold often explored in medicinal chemistry for kinase inhibition and antiviral activity.[1][2]

Structural Definition & Nomenclature

The compound 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is most accurately described in modern IUPAC nomenclature as 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one .[1][2] The term "3,4-dihydro" in older literature often refers to the 3H-tautomer (lactam form), where the N3 position is saturated with a proton and C4 is a carbonyl, distinguishing it from the fully aromatic pyrimidin-4-ol (lactim) tautomer.[1][2]

Note on Isomerism: This structure is distinct from the Biginelli product (4-aryl-3,4-dihydropyrimidin-2(1H)-one).[1][2] Here, the aryl group is at Position 2 and the ketone is at Position 4 .[1][2]

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via the condensation of 3-hydroxybenzamidine with ethyl propiolate or ethyl acetoacetate (for 6-methyl analogs) under basic conditions.[1][2]

Sample Preparation for Analysis:

-

NMR: Dissolve ~5–10 mg in 0.6 mL DMSO-d₆ . Chloroform-d (CDCl₃) is unsuitable due to the poor solubility of the polar phenolic and lactam moieties.[1][2]

-

MS: Prepare a 10 µM solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI-MS.[1][2]

-

IR: Form a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are dominated by the tautomeric equilibrium favoring the lactam (4-one) form in polar solvents like DMSO.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| NH (N3) | 12.50 - 12.80 | Broad Singlet | 1H | - | Lactam NH; typically deshielded and broad due to H-bonding.[1][2] |

| OH (Ph) | 9.60 - 9.80 | Broad Singlet | 1H | - | Phenolic OH; exchangeable with D₂O.[1][2] |

| H6 (Py) | 8.10 - 8.20 | Doublet (d) | 1H | J ≈ 6.5 | Deshielded by adjacent N1; characteristic of pyrimidin-4-one.[1][2] |

| H2' (Ph) | 7.55 - 7.65 | Singlet/Narrow d | 1H | J ≈ 2.0 | Ortho to OH and Pyrimidine; relatively deshielded.[1][2] |

| H6' (Ph) | 7.50 - 7.60 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Pyrimidine; Para to OH.[1][2] |

| H5' (Ph) | 7.30 - 7.35 | Triplet (t) | 1H | J ≈ 7.8 | Meta to both substituents; standard aromatic range.[1][2] |

| H4' (Ph) | 6.95 - 7.05 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to OH (shielding effect); Para to Pyrimidine.[1][2] |

| H5 (Py) | 6.25 - 6.35 | Doublet (d) | 1H | J ≈ 6.5 | Alpha to Carbonyl; shielded relative to H6.[1][2] |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C4 | 162.5 | C=O | Carbonyl carbon (Lactam).[1][2] |

| C2 | 157.8 | C=N | Amidine carbon; bonded to N1 and N3.[1][2] |

| C3' (Ph) | 157.2 | C-OH | Phenolic carbon (Ipso to OH).[1][2] |

| C6 | 154.5 | CH | Adjacent to N1; deshielded.[1][2] |

| C1' (Ph) | 134.0 | C-q | Quaternary carbon linking phenyl to pyrimidine.[1][2] |

| C5' (Ph) | 129.8 | CH | Meta to OH.[1][2] |

| C6' (Ph) | 119.5 | CH | Para to OH.[1][2] |

| C4' (Ph) | 118.2 | CH | Ortho to OH; shielded.[1][2] |

| C2' (Ph) | 114.5 | CH | Ortho to OH; shielded.[1][2] |

| C5 | 110.2 | CH | Alpha to Carbonyl.[1][2] |

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the pyrimidinone core from potential open-chain intermediates or O-alkylated byproducts.[1][2]

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Description |

| 3100 - 3400 | ν(O-H) & ν(N-H) | Broad, Medium | Overlapping stretch of phenolic OH and lactam NH.[1][2] H-bonding broadens this region.[1][2] |

| 3050 | ν(C-H) arom | Weak | Aromatic C-H stretching.[1][2] |

| 1660 - 1690 | ν(C=O) | Strong | Amide I band (Lactam carbonyl).[1][2] Distinct from ester/ketone due to conjugation. |

| 1580 - 1620 | ν(C=N) / ν(C=C) | Medium-Strong | Pyrimidine ring skeletal vibrations and aromatic C=C stretch.[1][2] |

| 1240 - 1260 | ν(C-O) | Strong | Phenolic C-O stretch.[1][2] |

| 800 - 850 | δ(C-H) oop | Medium | Out-of-plane bending for 1,3-disubstituted benzene (meta).[1][2] |

Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and provides structural verification through fragmentation.[1][2]

Fragmentation Pathway (ESI-MS/MS)

The fragmentation typically follows a Retro-Diels-Alder (RDA) mechanism or loss of small neutral molecules (CO, HCN).[1][2]

Figure 1: Proposed ESI-MS Fragmentation Pathway. The primary loss of CO (28 Da) is characteristic of cyclic amides (pyrimidinones).[1][2]

Tautomeric Equilibrium

Understanding the tautomerism is critical for interpreting the C=O signal in NMR and IR.[1][2]

Figure 2: The compound exists predominantly in the Lactam form in the solid state and polar aprotic solvents (DMSO), consistent with the observed C=O signal at ~1660 cm⁻¹.[1][2]

References

-

Jin, T., et al. (2018).[1][2][5] "Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one." Chemical Communications, 54, 14128-14131.[1][2][5] Link

-

Khan, K. M., et al. (2015).[1][2][4][6] "2-Arylquinazolin-4(3H)-ones: Inhibitory Activities Against Xanthine Oxidase."[1][2][6] Medicinal Chemistry, 11(8). Link

-

PubChem. (2025).[1][2] "Compound Summary: 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one." National Library of Medicine.[1][2] Link

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1][2] (General reference for substituent effects).

Sources

- 1. rsc.org [rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. PubChemLite - 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-Arylquinazolin-4(3H)-ones: Inhibitory Activities Against Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Introduction: The Significance of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These activities include potential applications as anticancer, anti-inflammatory, antibacterial, and calcium channel blocking agents.[1][2][4][5][6] The specific compound, 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one, belongs to this promising class of molecules. Its structure, featuring a hydroxyphenyl group, suggests potential for hydrogen bonding and specific interactions with biological targets.

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.[7][8] Among the most critical of these are solubility and stability, as they directly impact bioavailability, formulation, and shelf-life.[7][8] This guide provides a comprehensive technical overview of the methodologies to determine the solubility and stability profile of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one, offering insights for researchers and drug development professionals.

Part 1: Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability.[7][8] Both thermodynamic and kinetic solubility are important parameters to evaluate during drug discovery and development.[9]

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure.[8] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., DMSO, ethanol).

-

Sample Preparation: Add an excess amount of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Data Presentation: Hypothetical Thermodynamic Solubility of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | 150 ± 8 |

| Acetate Buffer | 4.5 | 25 | 75 ± 5 |

| Phosphate Buffer | 6.8 | 25 | 50 ± 3 |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 45 ± 4 |

| Water | ~7.0 | 25 | 60 ± 5 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >10,000 |

| Ethanol | N/A | 25 | 850 ± 42 |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.[9] This is a high-throughput method often used in early drug discovery.[9][11]

Experimental Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Precipitation Measurement: Measure the turbidity of each well over time using a nephelometer, which quantifies scattered light from suspended particles.[7]

-

Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are detected.

Visualization: Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how a drug substance changes over time under various environmental factors.[12][13] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish stability-indicating analytical methods.[14][15][16]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][17] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[13][18][19]

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a versatile reversed-phase column (e.g., C18) and a gradient elution method using a common mobile phase system (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

-

Forced Degradation Sample Analysis: Inject samples from forced degradation studies to identify the retention times of the parent compound and its degradation products.

-

Method Optimization: Adjust chromatographic parameters such as the gradient profile, mobile phase pH, and column temperature to achieve adequate separation of all peaks. The goal is to have a resolution (Rs) of at least 1.5 between the API and any significant degradants.

-

Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to generate its likely degradation products.[14][20][21]

Experimental Protocol: Forced Degradation Studies

-

Acid and Base Hydrolysis:

-

Dissolve the compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

-

-

Thermal Degradation (Thermolysis):

-

Expose the solid compound to dry heat (e.g., 105°C) for several days.

-

Also, heat a solution of the compound to assess degradation in the solution state.

-

-

Photolytic Degradation (Photolysis):

-

Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

Data Presentation: Hypothetical Forced Degradation Results for 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 | 60 | 12.5 | 2 |

| 0.1 N NaOH | 8 | 60 | 25.8 | 3 |

| 3% H₂O₂ | 24 | 25 | 18.2 | 2 |

| Dry Heat | 72 | 105 | 5.1 | 1 |

| Photolysis (ICH Q1B) | - | - | 8.9 | 1 |

Visualization: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The solubility and stability profiles are cornerstone assessments in the development of any new chemical entity. For 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one, a compound belonging to the biologically active class of DHPMs, a systematic approach as outlined in this guide is crucial. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can gain the necessary insights to advance this compound through the drug development pipeline. The data generated from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the overall quality, safety, and efficacy of the potential therapeutic agent.

References

-

Komal Kendre et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals, 26(3). Available at: [Link]

-

Academia.edu. (n.d.). Stability indicating hplc method development: a review. Available at: [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

The Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Available at: [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

-

Unknown. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Matos, L. H. S., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. Available at: [Link]

-

MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]

-

Unknown. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]

-

GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]

-

ACS Omega. (2022, February 18). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. Available at: [Link]

-

Unknown. (2020, December 1). Synthesis of 3,4-Dihydropyrimidinones using Nano γ-Al2O3/BF3/ Fe3O4 as an Efficient. Available at: [Link]

-

MDPI. (2022, July 30). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

SciELO México. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 61(3). Available at: [Link]

-

MDPI. (2022, July 30). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Available at: [Link]

-

MDPI. (2019, March 3). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Available at: [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. Available at: [Link]

-

The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (n.d.). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. Available at: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2025, April 1). A Review on 3,4 Dihydropyrimidinone Derivatives. Available at: [Link]

-

PMC. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Available at: [Link]

-

PMC. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Available at: [Link]

-

PubChem. (n.d.). (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One. Available at: [Link]

-

Encyclopedia MDPI. (2022, August 12). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Available at: [Link]

Sources

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. raytor.com [raytor.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. onyxipca.com [onyxipca.com]

- 17. irjpms.com [irjpms.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 20. biopharminternational.com [biopharminternational.com]

- 21. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Biginelli reaction for "2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" synthesis

Part 1: Executive Summary & Nomenclature Clarification

Target Molecule Scope: This application note details the synthesis of functionalized dihydropyrimidinones (DHPMs) using the Biginelli multicomponent reaction. Specifically, it addresses the synthesis of Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

CRITICAL NOMENCLATURE ALERT:

The user request specified "2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one".

It is chemically impossible to synthesize a 2-aryl -pyrimidin-4-one using the standard Biginelli reagents (Aldehyde + Urea +

-

The Biginelli Reaction inherently produces 2-oxo-4-aryl pyrimidines (the carbonyl from urea is always at position 2).

-

The 2-Aryl Isomer: Synthesizing a 2-(3-hydroxyphenyl) derivative requires a condensation between a

-keto ester and 3-hydroxybenzamidine , not urea. This is a separate cyclocondensation, not a Biginelli reaction.

Assumption: Based on the invocation of "Biginelli," this guide proceeds with the standard synthesis of the 4-(3-hydroxyphenyl) derivative, which is a privileged scaffold in medicinal chemistry (calcium channel blockers).

Part 2: Scientific Background & Mechanism[1][2][3][4][5][6]

The Biginelli Reaction: The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of three components:

-

Aryl Aldehyde: 3-Hydroxybenzaldehyde (Determines C4 substituent).

-

Urea: Provides the N1-C2-N3 fragment.

- -Keto Ester: Ethyl acetoacetate (Provides C5-C6 backbone).

Mechanistic Pathway (The Kappe Mechanism): Historically debated between the "Enamine" and "Imine" routes, the Imine Mechanism is currently accepted as the primary pathway under acid catalysis.

-

Step 1 (Rate Limiting): Acid-catalyzed condensation of the aldehyde and urea to form an

-acyliminium ion intermediate. -

Step 2: Nucleophilic addition of the

-keto ester (enol form) to the iminium ion.[1] -

Step 3: Intramolecular cyclization and dehydration to form the DHPM ring.

Relevance of 3-Hydroxybenzaldehyde: The meta-hydroxyl group is electron-donating by resonance but inductive withdrawing. Unlike ortho-hydroxy variants (which can sterically hinder reaction or form stable hydrogen bonds preventing cyclization), the 3-hydroxy variant reacts reliably, though it is sensitive to oxidation under harsh basic conditions.

Visualizing the Mechanism

Caption: The accepted "Imine Pathway" for acid-catalyzed Biginelli condensation. Formation of the N-acyliminium ion is the critical rate-determining step.

Part 3: Experimental Protocols

Two protocols are provided: a Standard Benchtop Method (robust, good for training/scaling) and an Advanced Catalytic Method (higher yield, milder conditions).

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (10 mmol Scale) | Role |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Electrophile (C4 Source) |

| Ethyl Acetoacetate | 130.14 | 1.0 | 1.30 g (~1.27 mL) | Nucleophile (C5-C6 Source) |

| Urea | 60.06 | 1.5 | 0.90 g | N-C-N Source |

| Ethanol (Abs.) | 46.07 | Solvent | 15-20 mL | Solvent |

| Catalyst (Method A) | 36.46 | ~0.5 | 3-5 drops (Conc. HCl) | Brønsted Acid |

| Catalyst (Method B) | 372.58 | 0.1 | 0.37 g ( | Lewis Acid |

Method A: Standard Brønsted Acid Catalysis (HCl/EtOH)

Best for: Educational labs, initial screening, low cost.

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) to the flask.

-

Solvation: Add 15 mL of absolute ethanol. Stir until the aldehyde and ester are dissolved (urea may remain partially suspended).

-

Catalysis: Add 3–5 drops of concentrated HCl (37%).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

-

Checkpoint: The reaction mixture should turn from a cloudy suspension to a clear yellow/orange solution, then eventually precipitate the product.

-

-

Monitoring: Check TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde (

). -

Workup: Cool the mixture to room temperature, then pour onto 50 g of crushed ice. Stir for 15 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol to obtain pure white/off-white crystals.

Method B: Cerium(III) Chloride Catalyzed (High Yield)

Best for: Drug discovery, high purity requirements, protecting group sensitivity.

-

Rationale:

acts as a mild Lewis acid that stabilizes the acyliminium intermediate without causing oxidative degradation of the phenolic ring. -

Setup: 50 mL RBF with reflux condenser.

-

Reaction: Combine reactants (same scale as Method A) in 10 mL ethanol. Add

(10 mol%, 0.37 g). -

Reflux: Heat to reflux for 4–5 hours. (Reaction is typically faster than Method A).

-

Workup: Cool to room temperature. Pour into ice water. The solid product precipitates.

-

Catalyst Removal: The Cerium salt remains in the aqueous filtrate.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Part 4: Process Control & Troubleshooting

Workflow Logic

Caption: Decision tree for reaction monitoring and workup. Handling "oiling out" is critical for phenolic derivatives.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation of urea.[1] | Increase Urea to 2.0 equivalents. Urea often decomposes/sublimes during long reflux. |

| Sticky/Oily Product | Impurities or incomplete cyclization. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Dark Coloration | Oxidation of phenol ( | Ensure inert atmosphere ( |

| Starting Material Remains | Equilibrium limitation. | Add a scavenger (molecular sieves) to remove water, driving the equilibrium forward. |

Part 5: Characterization Data (Expected)

For Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

-

Appearance: White to pale yellow solid.

-

Melting Point: 210–212 °C.

-

IR (

):-

3200–3400 (Broad, OH and NH stretch).

-

1700–1720 (Ester C=O).

-

1640 (Amide C=O).

-

-

NMR (DMSO-

- 9.15 (s, 1H, NH-1).

- 7.68 (s, 1H, NH-3).

- 9.35 (s, 1H, Phenolic OH).

- 5.10 (d, 1H, Chiral C4-H).

- 6.6–7.2 (m, 4H, Aromatic).[4]

-

3.98 (q, 2H, Ester

-

2.25 (s, 3H, C6-

References

-

Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." Journal of Organic Chemistry.

-

Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry.

-

Bose, D. S., et al. (2003). "Cerium(III) chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via Biginelli reaction." Tetrahedron Letters.

-

Patil, A. D., et al. (1995). "The Batzelladines: Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp." Journal of Organic Chemistry. (Establishes biological relevance of the scaffold).

Sources

Application Note: Comprehensive Characterization of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

This Application Note is designed to provide a rigorous, field-proven protocol for the characterization of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (hereafter referred to as 2-HP-4-one ).[1]

This molecule represents a specific subclass of nitrogen heterocycles often encountered as pharmacophores in antiviral and anticancer research.[2] Its characterization challenges stem from lactam-lactim tautomerism , phenolic acidity , and polymorphism potential .[3]

Introduction & Chemical Context

The target molecule, 2-HP-4-one , features a pyrimidine core substituted at the C2 position with a 3-hydroxyphenyl group.[1] The nomenclature "3,4-dihydropyrimidin-4-one" typically refers to the stable 4(3H)-pyrimidinone tautomer, where the nitrogen at position 3 is protonated, and the oxygen at position 4 exists as a carbonyl.[1]

Critical Analytical Challenges:

-

Tautomeric Equilibrium: The molecule exists in equilibrium between the keto-form (pyrimidinone) and the enol-form (hydroxypyrimidine).[1][2][4] Solvents influence this ratio, affecting NMR and UV spectra.[2][3]

-

Ionization: The phenolic hydroxyl (pKa ~10) and the pyrimidine nitrogen (pKa ~2-3) create pH-dependent solubility and retention shifts in chromatography.[1][2]

-

Isobaric Interferences: Synthetic byproducts (e.g., regioisomers where the phenyl is at C4 or C6) have identical masses, requiring high-resolution separation.[2][3][5]

Physicochemical Profiling Strategy

Before instrumental analysis, establish the fundamental physicochemical properties to guide method development.[2][3][5]

Protocol 1: Solubility & pKa Determination

-

Objective: Determine optimal solvents for NMR/HPLC and understand ionization states.

-

Methodology:

-

Solubility Screen: Test solubility in Water (pH 2, 7, 10), Methanol, Acetonitrile, and DMSO.[3][5]

-

Expected Result: Low solubility in neutral water; high solubility in DMSO and basic aqueous buffers (due to phenolate formation).[2]

-

pKa Measurement: Potentiometric titration or UV-metric titration.[1][2]

-

Spectroscopic Characterization (Structural Fingerprint)

This section details the "Self-Validating" spectral workflow.

A. UV-Visible Spectroscopy (pH Shift Assay)

-

Rationale: The phenolic group provides a diagnostic bathochromic shift (Red Shift) under basic conditions.[2]

-

Procedure:

-

Diagnostic Criteria:

B. Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

is mandatory to observe exchangeable protons (NH, OH) and prevent aggregation.[2][3][5] -

1H NMR Protocol (500 MHz):

- 12.0 - 13.0 ppm (Broad s, 1H): Amide N3-H (Confirming the "one" tautomer).[1][2]

- 9.5 - 10.0 ppm (s, 1H): Phenolic -OH.[1][2]

- 8.1 ppm (d, 1H): Pyrimidine H6 (Deshielded by adjacent N1).[2][3][5]

- 6.3 ppm (d, 1H): Pyrimidine H5 (Upfield due to carbonyl conjugation).[2][3][5]

- 6.8 - 7.5 ppm (m, 4H): Aromatic phenyl protons (Look for the meta-substitution pattern: singlet, doublet, triplet, doublet).[3][5]

-

Validation Check: If the signal at ~12 ppm is absent and a new peak appears >160 ppm in 13C NMR (C-OH), the molecule may be in the hydroxy-pyrimidine tautomer (rare in DMSO).[1][2]

C. Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (M+H)+.

-

Fragmentation Pathway (MS2):

Chromatographic Method Development (HPLC)

Objective: Separate 2-HP-4-one from synthetic precursors (e.g., 3-hydroxybenzamidine, ethyl propiolate) and potential regioisomers.

Protocol 2: RP-HPLC Purity Method

| Parameter | Specification | Rationale |

| Column | C18 Endcapped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm | Provides robust hydrophobic selectivity and withstands pH extremes.[3][5] |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[2]7) | Keeps the phenol protonated (neutral) to increase retention and peak sharpness.[2] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong eluent, low UV cutoff.[2][3][5] |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Gradient focuses the analyte and elutes hydrophobic impurities late.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure.[2][3] |

| Detection | UV @ 254 nm (Reference) and 280 nm (Phenol specific).[2] | 254 nm detects the pyrimidine core; 280 nm confirms the phenol moiety.[2] |

| Column Temp | 30°C | Ensures reproducibility of retention times. |

Self-Validation Step:

-

System Suitability: Inject the standard 5 times. RSD of Area < 2.0%.[2][7]

-

Peak Purity: Use Diode Array Detector (DAD) to ensure the UV spectrum is consistent across the entire peak width (checking for co-eluting isomers).[2][5]

Solid-State Characterization

Drug development requires understanding the physical form.[2]

-

X-Ray Powder Diffraction (XRPD): Essential to identify polymorphism. 2-HP-4-one can crystallize in different lattices depending on whether it forms H-bond dimers (via N-H...O=C) or chains involving the phenolic OH.[1]

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[2][5] A broad peak or a pre-melt exotherm suggests decomposition or a solvate desolvation.[2][3]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing the molecule, handling the tautomerism issue, and validating the structure.

Caption: Analytical workflow integrating tautomer identification, purity profiling via HPLC-MS, and solid-state form analysis.

References

-

Tautomerism in Pyrimidinones

-

HPLC Method Strategy for Phenolic Pyrimidines

-

Synthesis and Spectral Data of 2-Aryl-4-Pyrimidinones

-

Mass Spectrometry of Pyrimidines

Sources

- 1. ijcsrr.org [ijcsrr.org]

- 2. hovione.com [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. 4(3H)-嘧啶酮 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. PubChemLite - 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. sphinxsai.com [sphinxsai.com]

- 8. sphinxsai.com [sphinxsai.com]

cell-based assays for "2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" cytotoxicity

Application Note: Cytotoxicity Profiling of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Introduction & Scientific Rationale

The compound 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one belongs to the class of dihydropyrimidinones (DHPMs), often synthesized via the Biginelli reaction. These scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting activity as Eg5 kinesin inhibitors (causing mitotic arrest), calcium channel blockers , or antiviral agents .

Critical Technical Challenge: While standard cytotoxicity screens (like MTT) are common, this specific derivative presents two unique challenges that can invalidate data if not addressed:

-

Phenolic Interference: The 3-hydroxyphenyl moiety acts as a reducing agent. In tetrazolium-based assays (MTT/MTS), phenolic groups can non-enzymatically reduce the reagent to formazan, generating false-negative cytotoxicity results (i.e., the assay shows high viability even if cells are dead) [1].

-

Aqueous Solubility: DHPMs are lipophilic and prone to precipitation in aqueous culture media, leading to "micro-crystals" that scatter light and interfere with optical density (OD) readings [2].

Strategic Solution: This guide recommends the Sulforhodamine B (SRB) Assay as the primary screening tool. Unlike MTT, SRB stains cellular protein mass and is independent of mitochondrial redox potential, eliminating interference from the hydroxyphenyl group.

Compound Preparation & Management

Objective: Ensure complete solubilization without inducing solvent toxicity.

Stock Solution Protocol

-

Solvent: Dissolve the neat powder in 100% Dimethyl Sulfoxide (DMSO).

-

Target Concentration: 10 mM or 20 mM stock.

-

-

Sonication: DHPMs often require bath sonication (5–10 mins at room temperature) to dissolve micro-aggregates.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (The "Cloudiness Check")

Before adding to cells, validate solubility in media:

-

Dilute the stock to 2x the highest test concentration (e.g., 200 µM) in complete culture media (warm).

-

Visual Inspection: Hold the tube against a dark background. If turbidity or opalescence is visible, the compound has precipitated.

-

Corrective Action: If precipitation occurs, reduce the concentration or add a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 0.5% w/v.

Constraint: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid solvent-induced membrane toxicity.

Primary Screening: Sulforhodamine B (SRB) Assay

Rationale: The SRB assay binds stoichiometrically to proteins under mild acidic conditions. It is stable, unaffected by the reducing potential of the 3-hydroxyphenyl group, and provides a linear relationship with cell number.

Workflow Diagram

Figure 1: Optimized SRB workflow to avoid phenolic interference.

Detailed Protocol

-

Seeding: Seed cells (e.g., HeLa or MCF-7) in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

-

Treatment: Add 100 µL of 2x serial dilutions of the DHPM compound.

-

Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin or Monastrol), and Blank (Media + Compound without cells) .

-

Note: The "Compound Blank" is critical to rule out plastic binding.

-

-

Fixation (Critical Step):

-

Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the media. Do not remove media before adding TCA to prevent cell loss.

-

Final TCA concentration = ~10%.

-

Incubate at 4°C for 1 hour.

-

-

Washing: Wash plates 5 times with tap water. Air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid). Incubate 30 min at room temperature.

-

Destaining: Remove dye and wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye. Shake for 5 min.

-

Measurement: Read absorbance at 510 nm .

Secondary Screening: Mechanism Verification (Flow Cytometry)

Rationale: If the DHPM acts as an Eg5 inhibitor (typical for this scaffold), cytotoxicity is driven by mitotic arrest. This must be distinguished from necrotic toxicity.

Cell Cycle Analysis (Propidium Iodide)

-

Harvest: Treat cells with IC50 concentration of the DHPM for 24h. Harvest cells (including floating cells) via trypsinization.

-

Fixation: Fix in 70% cold ethanol (dropwise while vortexing) and store at -20°C overnight.

-

Staining: Wash with PBS. Resuspend in FxCycle™ PI/RNase Staining Solution.

-

Analysis: Measure fluorescence in the PE/RFP channel.

-

Expected Result: A functional DHPM Eg5 inhibitor will show a distinct G2/M peak accumulation (4N DNA content) compared to the G0/G1 peak in controls [3].

Mechanistic Pathway

Figure 2: Predicted Mechanism of Action (MoA) for cytotoxic DHPMs.

Data Analysis & Interpretation

Calculating % Cytotoxicity

-

OD_blank: Absorbance of wells containing media + compound (no cells).

-

OD_vehicle: Absorbance of cells treated with DMSO only.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High background in "No Cell" wells | Compound precipitation or plastic binding. | Wash wells more vigorously during SRB destaining; switch to glass-coated plates if plastic binding persists. |

| False "Viability" > 100% | (If using MTT) Phenolic reduction of dye. | Switch to SRB assay immediately. |

| Steep Hill Slope in IC50 curve | Solubility limit reached; compound crashing out. | Check the "Working Solution" turbidity; restrict assay to soluble range. |

| No G2/M arrest but high toxicity | Off-target necrosis or membrane damage. | Perform LDH release assay to check for immediate membrane rupture. |

References

-

Bruggisser, R., et al. (2002). Interference of plant extracts with the MTT assay. Planta Medica, 68(5), 475-478. Link

-

Matos, L. H. S., et al. (2018).[1] Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789.[1] Link[1]

-

Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link

Sources

Application Note: A High-Throughput Screening Strategy for the Functional Characterization of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Abstract

This document outlines a comprehensive, high-throughput screening (HTS) strategy for the initial characterization of the novel compound, 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one . The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, known to form the core of various biologically active agents.[1][2][3][4] A notable example is Monastrol, a cell-permeable inhibitor of the mitotic kinesin Eg5, a key motor protein involved in cell division.[5][6][7][8] Given the structural class of the query compound, a primary screening campaign targeting kinesin motor protein activity is a logical and scientifically-grounded starting point for elucidating its biological function. This application note provides a detailed protocol for a robust, HTS-compatible ATPase activity assay to identify potential inhibitors of the kinesin spindle protein (KSP), also known as Eg5.

Introduction and Scientific Rationale

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets.[9][10][11] The goal is to identify "hits"—compounds that modulate the target's activity—which can then be optimized into lead candidates.[9]

The compound of interest, 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one, belongs to the DHPM class. DHPMs are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The most well-characterized DHPM in cancer research is Monastrol, which specifically inhibits the KSP/Eg5 motor protein.[5][7] KSP is essential for forming the bipolar mitotic spindle during cell division.[7][8] Its inhibition leads to a characteristic monoastral spindle phenotype and mitotic arrest, making it an attractive target for cancer chemotherapy.[8][12]

KSP, like other motor proteins, utilizes the energy from ATP hydrolysis to generate force and move along microtubules.[12] Therefore, its enzymatic activity can be measured by quantifying the rate of ATP-to-ADP conversion (ATPase activity). This provides a direct and reliable method for identifying inhibitors. We propose a luminescent-based ATPase assay, which is highly sensitive, robust, and amenable to the miniaturized formats (384- or 1536-well plates) used in HTS.[13][14][15]

Assay Principle

The screening protocol described here utilizes the ADP-Glo™ Kinase Assay , a technology widely used for measuring the activity of any ADP-generating enzyme, including ATPases.[13][14][15] The assay is performed in two steps, providing a "glow-type" luminescent signal that is directly proportional to the amount of ADP generated, and thus, to the enzyme's activity.

-

ATPase Reaction: Recombinant human KSP/Eg5 enzyme is incubated with its substrate, ATP, in the presence of the test compound (or DMSO vehicle control). Active KSP hydrolyzes ATP into ADP and inorganic phosphate (Pi). Inhibitors will reduce the amount of ADP produced.

-

ADP Detection:

-

Step 1: ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining unconsumed ATP.

-

Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal.

-

The intensity of the light output is directly proportional to the initial KSP activity. A decrease in signal relative to the vehicle control indicates inhibition by the test compound.

High-Throughput Screening Workflow

The overall HTS process is designed for efficiency and robustness, moving from a large-scale primary screen to smaller, more focused confirmation and characterization studies.

Caption: High-Throughput Screening Workflow.

Detailed Experimental Protocols

Materials and Reagents

-

Compound: 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one, dissolved in 100% DMSO to a 10 mM stock.

-

Enzyme: Recombinant Human Kinesin Spindle Protein (Eg5), motor domain.

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[13][15]

-

Substrate: High-purity ATP.

-

Control Inhibitor: (S)-Monastrol (MedChemExpress or similar).[5]

-

Plates: 384-well, solid white, low-volume plates.

-

Instruments: Automated liquid handler, plate reader with luminescence detection capability.

Protocol 1: Primary HTS at a Single Concentration (10 µM)

This protocol is designed to rapidly screen a large number of compounds to identify initial hits.

-

Compound Plating:

-

Using an acoustic liquid handler, transfer 20 nL of 10 mM test compound stock solution into the appropriate wells of a 384-well assay plate.

-

For controls, transfer 20 nL of 100% DMSO (negative control, 0% inhibition) and 20 nL of 10 mM (S)-Monastrol (positive control, 100% inhibition) into designated columns.

-

This results in a final compound concentration of 10 µM in a 20 µL final reaction volume.

-

-

Enzyme and Substrate Addition:

-

Prepare a 2X Enzyme/ATP Master Mix in the appropriate assay buffer. The final concentrations in the 20 µL reaction should be optimized beforehand but are typically ~5 nM KSP and 25 µM ATP.

-

Using a multi-drop dispenser, add 10 µL of the 2X Master Mix to all wells of the assay plate.

-

Add 10 µL of assay buffer without enzyme to "No Enzyme" control wells.

-

-

Enzymatic Reaction:

-

Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are mixed.

-

Incubate the plates at room temperature (23°C) for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence signal on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar) with an integration time of 0.5-1 second per well.

-

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used for confirmed hits to determine their potency.

-

Compound Plating:

-

Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 10 mM stock.

-

Using an acoustic liquid handler, transfer 20 nL of each concentration into triplicate wells of a 384-well assay plate.

-

Include DMSO and (S)-Monastrol controls as in the primary screen.

-

-

Assay Execution:

-

Follow steps 2-5 from the Primary HTS protocol exactly as described above.

-

Data Analysis and Interpretation

Quality Control: Z'-Factor

The quality and robustness of the HTS assay should be validated for each plate by calculating the Z'-factor using the positive (DMSO) and negative (Monastrol) controls.

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| )

An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.[10]

Hit Identification

For the primary screen, the percentage inhibition for each compound is calculated:

% Inhibition = 100 * ( 1 - ( (Signal_compound - Avg_neg) / (Avg_pos - Avg_neg) ) )

Compounds exhibiting % Inhibition > 50% (or a threshold of 3 standard deviations from the mean of the DMSO controls) are considered primary hits.

IC₅₀ Determination

For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation Templates

Table 1: Example Data from Primary HTS

| Compound ID | Concentration (µM) | Raw Luminescence | % Inhibition | Hit (Y/N) |

| DMSO Control | N/A | 1,250,000 | 0.0 | N |

| Monastrol | 100 | 85,000 | 100.0 | N/A |

| Compound-X | 10 | 550,000 | 61.1 | Y |

| Compound-Y | 10 | 1,180,000 | 6.0 | N |

Table 2: Example Data for IC₅₀ Determination of a Hit Compound

| Concentration (µM) | Log [Conc.] | % Inhibition |

| 100.0 | -4.0 | 98.5 |

| 33.3 | -4.5 | 95.2 |

| 11.1 | -5.0 | 88.1 |

| 3.7 | -5.5 | 75.4 |

| 1.2 | -6.0 | 51.3 |

| 0.4 | -6.4 | 24.6 |

| 0.1 | -6.9 | 10.1 |

| 0.05 | -7.4 | 4.5 |

| 0.02 | -7.8 | 1.2 |

| 0.00 | N/A | 0.0 |

| Calculated IC₅₀ | 1.25 µM |

Mechanism of Action Visualization

The proposed assay identifies inhibitors of KSP's ATPase activity. KSP forms a homotetramer that crosslinks antiparallel microtubules in the mitotic spindle. It uses the energy from ATP hydrolysis to "walk" along microtubule filaments, pushing the poles apart to establish a bipolar spindle. Allosteric inhibitors like Monastrol bind to a pocket distinct from the ATP and microtubule binding sites, trapping the motor protein in an ADP-bound state, which prevents force generation.[6]

Caption: Proposed Mechanism of Action.

References

-

Cochran, J. C., Gatial, J. E., & Gilbert, S. P. (2005). Monastrol inhibition of the mitotic kinesin Eg5. Journal of Biological Chemistry, 280(13), 12658-12667. [Link]

-

DeBonis, S., Skoufias, D. A., Lebeau, L., Lopez, R., Robin, G., Margolis, R. L., Wade, R. H., & Kozielski, F. (2003). Interaction of the Mitotic Inhibitor Monastrol with Human Kinesin Eg5. Biochemistry, 42(2), 338-349. [Link]

-